1-tosyl-3-amino-azepan-4-ol
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Overview
Description
1-tosyl-3-amino-azepan-4-ol is a heterocyclic organic compound It is characterized by the presence of a tosyl group attached to the nitrogen atom of an azepane ring, which also contains an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tosyl-3-amino-azepan-4-ol can be synthesized through a multi-step process involving the protection and deprotection of functional groups. One common method involves the tosylation of 3-amino-azepan-4-ol. The reaction typically requires the use of a tosyl chloride reagent in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-tosyl-3-amino-azepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
1-tosyl-3-amino-azepan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tosyl-3-amino-azepan-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tosyl group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
1-tosyl-3-amino-azepane: Lacks the hydroxyl group, which may affect its reactivity and applications.
3-amino-azepan-4-ol:
1-tosyl-3-hydroxy-azepane: Lacks the amino group, which can influence its biological activity and chemical reactivity.
Uniqueness
1-tosyl-3-amino-azepan-4-ol is unique due to the presence of both the tosyl and amino groups on the azepane ring, along with a hydroxyl group
Properties
CAS No. |
1246891-80-4 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.3745 |
Synonyms |
1-tosyl-3-amino-azepan-4-ol |
Origin of Product |
United States |
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